Boron-11B oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boron-11B oxide is a compound that has been extensively researched for its potential applications in various fields of science. It is a white, crystalline powder that is considered to be a versatile material due to its unique physical and chemical properties.

Scientific Research Applications

Catalytic Applications

Boron-11B oxide plays a crucial role in catalysis, particularly in the oxidative dehydrogenation of light alkanes to olefins. Utilizing ultra-high field 35.2 T 11B solid-state NMR spectroscopy, researchers have elucidated the structure of boron-based oxidative dehydrogenation heterogeneous catalysts, such as hexagonal boron nitride and supported boron oxides. These catalysts have shown high selectivity, with oxidized/hydrolyzed boron clusters identified as the active sites for the catalytic process (Dorn et al., 2020).

Material Science

In the field of materials science, this compound contributes to the development of high thermal conductivity materials. Studies on isotopically enriched cubic boron phosphide have shown that this compound can significantly enhance thermal conductivity, making it a promising material for heat spreader applications in high-power microelectronic devices and harsh environments (Zheng et al., 2018).

Nuclear Physics

This compound is also essential in nuclear physics research, particularly in studying boron carbide's evolution under neutron irradiation. Research has focused on understanding how boron carbide, an absorbing material used in nuclear reactors, undergoes partial destruction from nuclear reactions and collisions. This understanding is crucial for enhancing the lifetime and efficiency of materials in nuclear reactors (Simeone et al., 2000).

Boron Neutron Capture Therapy (BNCT)

The biomedical application of this compound, specifically in boron neutron capture therapy (BNCT) for cancer treatment, is another area of interest. BNCT utilizes boron-containing molecules targeted to tumors and irradiated with neutrons. The interaction leads to the emission of cell-damaging radiation confined to the tumor cells, offering a potential treatment for cancer. Research efforts are focused on the detection, investigation, and optimization of BNCT agents using 10B and 11B NMR to improve treatment outcomes (Bendel, 2005).

Properties

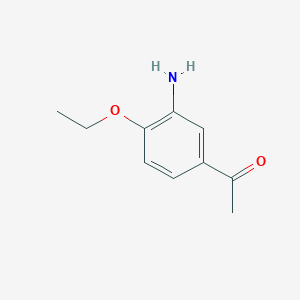

IUPAC Name |

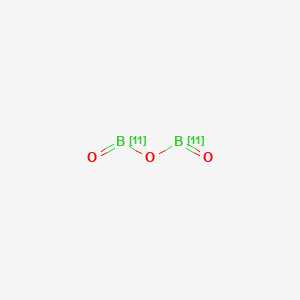

oxo(oxo(11B)oxy)(11B)borane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B2O3/c3-1-5-2-4/i1+0,2+0 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKWMSGQKBLHBQQ-ZCWHFVSRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(=O)OB=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[11B](=O)O[11B]=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30583694 |

Source

|

| Record name | (~11~B_2_)Diboroxane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.017 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77704-22-4 |

Source

|

| Record name | (~11~B_2_)Diboroxane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30583694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 77704-22-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Methyl-phenoxymethyl)-[1,3]dioxolane](/img/structure/B1627763.png)

![1-(7-Iodo-benzo[b]thiophen-2-yl)-ethanone](/img/structure/B1627773.png)